Home > Products > Screening Compounds P71261 > 4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide
4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide -

4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide

Catalog Number: EVT-5652262
CAS Number:
Molecular Formula: C21H29N5O
Molecular Weight: 367.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(p-Chlorophenyl)-3-(4-{[2-(Diethylamino)Ethyl]Amino}-6-Methyl-2-Pyrimidinyl)Guanidine (I)

Compound Description: 1-(p-Chlorophenyl)-3-(4-{[2-(diethylamino)ethyl]amino}-6-methyl-2-pyrimidinyl)guanidine (I) is a known antimalarial drug. [ [] ] It exhibits suppressive activity against Plasmodium berghei and serves as a reference compound for comparing the potency of novel antimalarial candidates. [ [] ]

Relevance: This compound shares a common 2,4-diaminopyrimidine core with 4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide. Both compounds feature a 6-methyl substituted pyrimidine ring and an aminoalkyl side chain at the 4-position. The difference lies in the aromatic substituent at the 2-position (guanidine with a p-chlorophenyl group in compound I vs. benzamide with a 4-ethylphenyl group in the target compound). These structural similarities suggest potential shared or related biological activities, particularly in the realm of antimalarial activity. [ [] ]

5,6-Dichloro-2-[(4-{[2-(Diethylamino)Ethyl]Amino}-6-Methyl-2-Pyrimidinyl)Amino]Benzimidazole (18)

Compound Description: This benzimidazole derivative is one of the novel 2-[(4-amino-6-methyl-2-pyrimidinyl)amino]benzimidazoles synthesized and evaluated for antimalarial activity. [ [] ] Compound 18 demonstrated "curative" activity against Plasmodium berghei at single subcutaneous doses. [ [] ] It also showed marked activity against a cycloguanil-resistant line of P. berghei. [ [] ]

Relevance: This compound exhibits close structural similarity to 4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide. Both compounds share the 2,4-diaminopyrimidine core with a 6-methyl substituent and a diethylaminoethyl side chain at the 4-position. The main difference lies in the aromatic system at the 2-position (5,6-dichlorobenzimidazole in compound 18 vs. 4-ethylbenzamide in the target compound). This structural resemblance suggests that these compounds might possess similar modes of action or exhibit related biological profiles, especially in the context of antimalarial activity. [ [] ]

5,6-Dichloro-2-[(4-{[4-(Diethylamino)-1-Methylbutyl]Amino}-6-Methyl-2-Pyrimidinyl)Amino]Benzimidazole (29)

Compound Description: Compound 29, another novel 2-[(4-amino-6-methyl-2-pyrimidinyl)amino]benzimidazole, exhibited potent antimalarial activity. [ [] ] It demonstrated significant suppressive activity against Plasmodium berghei in mice, proving to be 28 times more potent than the reference drug 1-(p-chlorophenyl)-3-(4-{[2-(diethylamino)ethyl]amino}-6-methyl-2-pyrimidinyl)guanidine (I). [ [] ] Additionally, compound 29 displayed strong suppressive activity against P. gallinaceum in chicks and was selected for preclinical toxicological studies and clinical trial due to its promising profile. [ [] ]

4-[[(7R)-8-Cyclopentyl-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-N-(1-Methyl-4-Piperidinyl)Benzamide

Compound Description: This compound and its various hydrates and polymorphs are the subject of patent applications [ [], [] ] for their potential use as medications, specifically for treating autoimmune diseases. [ [], [] ]

Relevance: Though belonging to the pteridine class, this compound shares a key structural motif with 4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide: a substituted benzamide linked to a heterocyclic nitrogen-containing ring system through an amino group. The presence of a piperidinyl substituent within the heterocyclic ring in both compounds further strengthens their structural relationship. This shared benzamide-amino-heterocycle motif suggests the potential for overlapping pharmacological properties, particularly in the context of immunomodulation, given the therapeutic application of the pteridine-based compound in autoimmune diseases. [ [], [] ]

Thioquinapiperifil

Compound Description: Thioquinapiperifil (1) is an imidazoquinazoline derivative identified as a potent phosphodiesterase-5 (PDE-5) inhibitor. [ [] ] It was initially synthesized and reported as KF31327 by Kyowa Hakko Kogyo Co., Ltd. and was later renamed thioquinapiperifil. [ [] ]

Relevance: While thioquinapiperifil does not directly share the 2,4-diaminopyrimidine core of 4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide, both compounds are classified as heterocyclic benzamides. They both feature a benzamide moiety connected to a nitrogen-containing heterocyclic ring system. This structural similarity, combined with their reported biological activity (PDE-5 inhibition for thioquinapiperifil), suggests that exploring the benzamide-heterocycle chemical space may lead to the discovery of compounds with diverse and valuable pharmacological properties. [ [] ]

Properties

Product Name

4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide

IUPAC Name

4-ethyl-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]benzamide

Molecular Formula

C21H29N5O

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C21H29N5O/c1-3-17-7-9-18(10-8-17)20(27)22-11-12-23-21-24-16(2)15-19(25-21)26-13-5-4-6-14-26/h7-10,15H,3-6,11-14H2,1-2H3,(H,22,27)(H,23,24,25)

InChI Key

TVXBZMPELWDNKR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NCCNC2=NC(=CC(=N2)N3CCCCC3)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCNC2=NC(=CC(=N2)N3CCCCC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.